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Compound of Interest

Compound Name: 9-Ethynylphenanthrene

Cat. No.: B1202259 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9-
Ethynylphenanthrene, a key building block in organic synthesis and materials science. Due to

the limited availability of directly published experimental spectra for this specific compound, this

document combines available data with established, representative protocols for the

spectroscopic analysis of analogous aromatic compounds.

Physicochemical Properties
A foundational understanding of the physicochemical properties of 9-Ethynylphenanthrene is

essential for its analysis.

Property Value

Molecular Formula C₁₆H₁₀

Molecular Weight 202.25 g/mol [1]

Appearance Yellow powder

Melting Point 61-65 °C

CAS Number 32870-98-7[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

While specific, verified experimental spectra for 9-Ethynylphenanthrene are not readily

available in the public domain, this section provides plausible data based on related literature

and a general protocol for its acquisition.

A plausible set of 13C NMR chemical shifts for 9-Ethynylphenanthrene has been reported in

the supplementary information of a Royal Society of Chemistry publication. This data is

presented below; however, it is important to note that the direct assignment to 9-
Ethynylphenanthrene, while likely in the synthetic context provided, is not definitively

confirmed in the primary literature.
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Solvent: CDCl₃, Frequency: 100 MHz.[2]

A definitive, published 1H NMR spectrum for 9-Ethynylphenanthrene could not be located in

the searched resources. For a molecule with its structure, one would expect a complex

aromatic region with multiple signals and a characteristic singlet for the acetylenic proton.
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The following is a standard protocol for the NMR analysis of a solid aromatic compound like 9-
Ethynylphenanthrene.

Sample Preparation:

Accurately weigh 5-10 mg of 9-Ethynylphenanthrene for 1H NMR or 20-50 mg for 13C

NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5

mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and

symmetrical solvent peak.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Data Acquisition:

For 1H NMR, acquire the spectrum using a standard pulse program. Typically, 8 to 16

scans are sufficient.

For 13C NMR, a greater number of scans will be necessary due to the lower natural

abundance of the 13C isotope. The acquisition may take from several minutes to a few

hours depending on the sample concentration.
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Process the acquired Free Induction Decay (FID) with a Fourier transform, phase

correction, and baseline correction to obtain the final spectrum.

High-Performance Liquid Chromatography (HPLC)
HPLC is a key analytical technique for assessing the purity of organic compounds. Below is a

general-purpose HPLC method suitable for the analysis of polycyclic aromatic hydrocarbons

(PAHs) like 9-Ethynylphenanthrene.

Specific HPLC data, such as a chromatogram or retention time, for 9-Ethynylphenanthrene is

not readily available. Under the conditions described below, it is expected to elute as a sharp

peak.

Sample Preparation:

Prepare a stock solution of 9-Ethynylphenanthrene in a suitable solvent such as

acetonitrile or methanol at a concentration of approximately 1 mg/mL.

Dilute the stock solution with the mobile phase to a working concentration (e.g., 10-100

µg/mL).

Filter the sample through a 0.45 µm syringe filter before injection to protect the HPLC

column from particulate matter.

Chromatographic Conditions:
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Parameter Recommended Condition

HPLC System
A standard HPLC system with a UV or Diode

Array Detector (DAD)

Column
C18 reversed-phase column (e.g., 4.6 x 150

mm, 5 µm)

Mobile Phase A gradient of Acetonitrile (A) and Water (B)

Gradient
Start with 50% A, ramp to 100% A over 15

minutes, hold for 5 minutes

Flow Rate 1.0 mL/min

Injection Volume 10 µL

Detection UV at 254 nm

Column Temperature 25 °C

Liquid Chromatography-Mass Spectrometry (LC-
MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass

spectrometry, providing information on both the purity and molecular weight of a compound.

While an experimental mass spectrum for 9-Ethynylphenanthrene is not available in the

searched literature, the expected mass-to-charge ratio (m/z) for the protonated molecule can

be predicted.

Parameter Predicted Value

Molecular Formula C₁₆H₁₀

Exact Mass 202.0783 u

[M+H]+ (protonated molecule) 203.0856 u

Sample Preparation:
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Prepare a dilute solution of 9-Ethynylphenanthrene (e.g., 1-10 µg/mL) in a mixture of

acetonitrile and water, with the addition of 0.1% formic acid to promote protonation.

Filter the sample through a 0.45 µm syringe filter.

LC-MS Conditions:

Parameter Recommended Condition

LC System
A UHPLC or HPLC system coupled to a mass

spectrometer

Column
C18 reversed-phase column (e.g., 2.1 x 50 mm,

1.8 µm)

Mobile Phase
A gradient of Acetonitrile with 0.1% Formic Acid

(A) and Water with 0.1% Formic Acid (B)

Flow Rate 0.3 - 0.5 mL/min

Ionization Source
Electrospray Ionization (ESI) in positive ion

mode

Mass Analyzer
Time-of-Flight (TOF) or Orbitrap for high-

resolution mass data

Scan Range m/z 100 - 500

Visualizations of Analytical Workflows
The following diagrams illustrate the typical experimental workflows for the spectroscopic

analysis of 9-Ethynylphenanthrene.
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NMR Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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